molecular formula C9H12BFO2S B12641781 2-(3-Fluoro-propylsulfanyl)-benzeneboronic acid CAS No. 958453-70-8

2-(3-Fluoro-propylsulfanyl)-benzeneboronic acid

Cat. No.: B12641781
CAS No.: 958453-70-8
M. Wt: 214.07 g/mol
InChI Key: SBGSKNCJZBJDFK-UHFFFAOYSA-N
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Description

2-(3-Fluoro-propylsulfanyl)-benzeneboronic acid is an organoboron compound that features a boronic acid group attached to a benzene ring, which is further substituted with a 3-fluoropropylsulfanyl group. This compound is of interest in various fields of chemistry and materials science due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-propylsulfanyl)-benzeneboronic acid typically involves the following steps:

    Preparation of 3-Fluoropropylsulfanylbenzene: This intermediate can be synthesized by reacting 3-fluoropropyl bromide with thiophenol in the presence of a base such as potassium carbonate.

    Borylation Reaction: The intermediate 3-fluoropropylsulfanylbenzene is then subjected to a borylation reaction using a boron reagent like bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-propylsulfanyl)-benzeneboronic acid can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the propylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

    Reduction: The boronic acid group can be reduced to form the corresponding borane.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: Palladium catalysts such as Pd(PPh3)4 are commonly used in Suzuki-Miyaura reactions, along with bases like potassium carbonate.

    Reduction: Reducing agents such as sodium borohydride can be used to reduce the boronic acid group.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Substitution: Biaryl compounds.

    Reduction: Borane derivatives.

Scientific Research Applications

2-(3-Fluoro-propylsulfanyl)-benzeneboronic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling reactions.

    Biology: The compound can be used to synthesize biologically active molecules, including potential pharmaceuticals.

    Medicine: It may serve as a precursor for the development of boron-containing drugs, which are of interest due to their unique pharmacological properties.

    Industry: The compound can be used in the development of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-propylsulfanyl)-benzeneboronic acid in chemical reactions typically involves the formation of a boronate ester intermediate, which then undergoes further transformations. In biological systems, the boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds that can modulate biological activity.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: Lacks the 3-fluoropropylsulfanyl group, making it less versatile in certain synthetic applications.

    4-Fluorophenylboronic acid: Contains a fluorine atom on the benzene ring but lacks the propylsulfanyl group.

    3-(Methylsulfanyl)phenylboronic acid: Similar sulfur-containing group but lacks the fluorine atom.

Uniqueness

2-(3-Fluoro-propylsulfanyl)-benzeneboronic acid is unique due to the presence of both a fluorine atom and a propylsulfanyl group, which confer distinct reactivity and properties compared to other boronic acids

Properties

CAS No.

958453-70-8

Molecular Formula

C9H12BFO2S

Molecular Weight

214.07 g/mol

IUPAC Name

[2-(3-fluoropropylsulfanyl)phenyl]boronic acid

InChI

InChI=1S/C9H12BFO2S/c11-6-3-7-14-9-5-2-1-4-8(9)10(12)13/h1-2,4-5,12-13H,3,6-7H2

InChI Key

SBGSKNCJZBJDFK-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=CC=C1SCCCF)(O)O

Origin of Product

United States

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